molecular formula C7H8BNO5 B1418425 (4-Methoxy-2-nitrophenyl)boronic acid CAS No. 860034-09-9

(4-Methoxy-2-nitrophenyl)boronic acid

Cat. No. B1418425
CAS RN: 860034-09-9
M. Wt: 196.96 g/mol
InChI Key: PFTLRSTZYYFBNF-UHFFFAOYSA-N
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Description

“(4-Methoxy-2-nitrophenyl)boronic acid” is a useful synthetic intermediate . It is a reagent used for ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings . It can also be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

The synthesis procedure and physical properties for “(4-methoxy-2-nitrophenyl)boronic acid” are available . It has been used in the preparation of organoboron compounds .


Molecular Structure Analysis

The molecular formula of “(4-Methoxy-2-nitrophenyl)boronic acid” is C7H8BNO5 . The molecular weight is 196.955 . More detailed information about its structure can be found in various databases .


Chemical Reactions Analysis

“(4-Methoxy-2-nitrophenyl)boronic acid” is used in ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings . It is also involved in Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines and Diels-Alder or C-H activation reactions .


Physical And Chemical Properties Analysis

“(4-Methoxy-2-nitrophenyl)boronic acid” is a solid at room temperature . . More detailed physical and chemical properties can be found in various databases .

Scientific Research Applications

Sensing Applications

(4-Methoxy-2-nitrophenyl)boronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems, which can operate at the interface of the sensing material or within the bulk sample.

Biological Labelling and Protein Manipulation

The compound’s ability to form stable complexes with diols also allows it to be used in biological labelling. It can be conjugated to proteins, thereby enabling their manipulation and modification for research purposes .

Therapeutic Development

Boronic acids, including (4-Methoxy-2-nitrophenyl)boronic acid , have shown potential in the development of therapeutics. Their molecular modification by introducing the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .

Antibacterial and Antiviral Activity

This compound has been studied for its antibacterial and antiviral activities. The introduction of the boronic acid moiety into molecules has been known to enhance these properties, making it a valuable compound in medicinal chemistry .

Electrophoresis of Glycated Molecules

In the field of analytical chemistry, (4-Methoxy-2-nitrophenyl)boronic acid is used for the electrophoresis of glycated molecules, aiding in the separation and analysis of these biologically significant compounds .

Microparticles and Polymers for Analytical Methods

The compound is employed as a building material for microparticles and polymers. These materials are used in analytical methods, including the controlled release of substances like insulin, which is particularly relevant in diabetes research .

Synthesis of Boronated Salts

Studies have shown that (4-Methoxy-2-nitrophenyl)boronic acid can be used in the synthesis of boronated triaryl and tetraaryl phosphonium salts. These salts have applications in cytotoxicity studies, which are important for cancer research .

Suzuki-Miyaura Cross-Couplings

Lastly, this compound is a reagent for ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings. This reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent structures in pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of (4-Methoxy-2-nitrophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with the palladium catalyst to form new carbon-carbon bonds .

Mode of Action

The compound participates in electronically divergent processes with the metal catalyst in the SM coupling reaction . The process involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The downstream effects include the synthesis of various organic compounds with diverse structures and functionalities .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and be readily prepared .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic molecules, which can be used in various applications, including the development of pharmaceuticals and materials .

Action Environment

The action of (4-Methoxy-2-nitrophenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , making it suitable for use in various environments.

Safety and Hazards

“(4-Methoxy-2-nitrophenyl)boronic acid” may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(4-methoxy-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTLRSTZYYFBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657312
Record name (4-Methoxy-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-2-nitrophenyl)boronic acid

CAS RN

860034-09-9
Record name (4-Methoxy-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-iodo-4-methoxy-2-nitrobenzene (5 g, 17.9 mmol) in THF (50 mL) cooled to −60° C. was added phenylmagnesium bromide (10.4 mL, 25 wt %, 19.7 mmol) which gave a dark red solution. Trimethylborate (2.4 mL, 21.5 mmol) was then added dropwise. After 30 min, the reaction was quenched with 1 N HCl (40 mL) and extracted with ether. The organic layer was then dried over Na2SO4 and the solvent was removed in vacuo to give a dark brown oil which was tritrated with DCM to yield (4-methoxy-2-nitrophenyl)boronic acid as grey solid. A portion of this material (1.57 g, 8 mmol) was then taken up in DME (1 mL) and 1-bromo-4-iodo-2-methoxybenzene (C1, step 1) (2.5 g, 8 mmol), CsF (2.73 g, 18 mmol), and tetrakistriphenylphosphine palladium (0.92 g, 0.8 mmol) under nitrogen. The mixture was then heated to 100° C. for 18 h. The mixture was then extracted with water and EtOAc. The organic layer was then dried over Na2SO4 and the solvent was removed in vacuo. The crude material was then purified on silica (gradient elution, 3-50% EtOAc/hexanes) to yield the title compound as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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